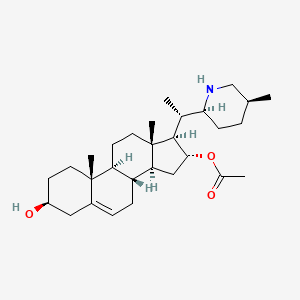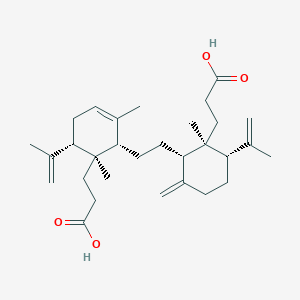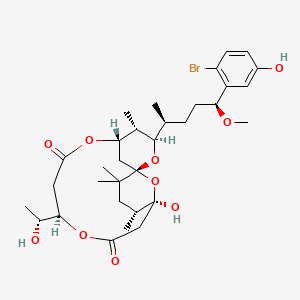![molecular formula C22H31NO3 B1259636 (5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1259636.png)
(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bullatine G involves multiple steps, starting from naturally occurring precursors found in Aconitum species. The reaction conditions typically involve the use of methanol (MeOH) and various acids to form different salts of the compound, such as hydrochloride, hydrobromide, and perchlorate .
Industrial Production Methods
Industrial production of Bullatine G is generally based on the extraction from Aconitum plants. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bullatine G undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert Bullatine G into its oxidized forms.
Reduction: Reduction reactions are used to convert Bullatine G into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in Bullatine G with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Bullatine G, which have different pharmacological properties .
Scientific Research Applications
Bullatine G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of diterpenoid alkaloids.
Biology: Investigated for its effects on various biological systems, including its psychotropic and antiarrhythmic activities.
Medicine: Explored for its potential therapeutic applications in treating arrhythmias and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of Bullatine G involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of ion channels and receptors in the nervous system, leading to its pronounced psychotropic and antiarrhythmic activities . The compound’s molecular targets include GABA receptors and other ion channels involved in neurotransmission .
Comparison with Similar Compounds
Bullatine G is unique among diterpenoid alkaloids due to its specific pharmacological properties. Similar compounds include:
Aconitine: Another diterpenoid alkaloid with potent neurotoxic and cardiotoxic effects.
Mesaconitine: Known for its analgesic and anti-inflammatory properties.
Hypaconitine: Exhibits similar toxicological profiles but with different potency levels.
Bullatine G stands out due to its high antiarrhythmic activity and pronounced psychotropic effects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H31NO3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15?,16?,17-,18-,19+,20-,21-,22?/m0/s1 |
InChI Key |
CBOSLVQFGANWTL-BZWMWSCFSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]1[C@@H](CC23)[C@]56C4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |
Pictograms |
Acute Toxic |
Synonyms |
songorine songorine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


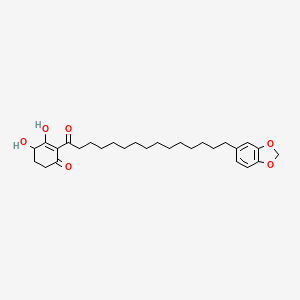
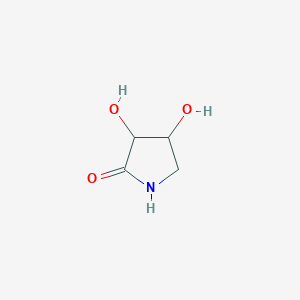
![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)
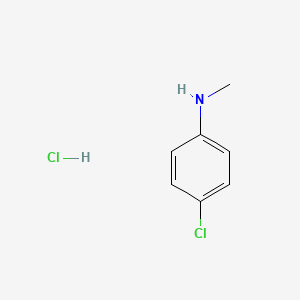
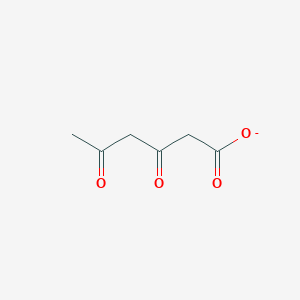
![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)
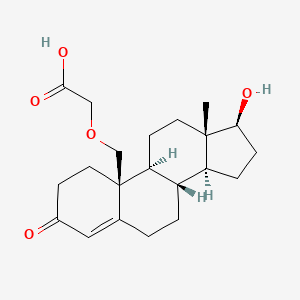
![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)

